1-Bromo-2-(isobutylsulfonyl)benzene
Description
Properties
IUPAC Name |
1-bromo-2-(2-methylpropylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCSHQVOFNXEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591707 | |
| Record name | 1-Bromo-2-(2-methylpropane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444581-50-4 | |
| Record name | 1-Bromo-2-(2-methylpropane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Bromo-2-(isobutylsulfonyl)benzene molecular structure and formula.
An In-Depth Technical Guide to 1-Bromo-2-(isobutylsulfonyl)benzene: Structure, Synthesis, and Applications
Abstract
1-Bromo-2-(isobutylsulfonyl)benzene is a strategically important aromatic organic compound, serving as a versatile building block in the realms of organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring a reactive bromine atom and a modulating isobutylsulfonyl group, offers a powerful platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, predicted spectroscopic profile, a robust synthetic pathway, and its key reactive properties. As authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind its utility and provides field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Structure and Physicochemical Properties
1-Bromo-2-(isobutylsulfonyl)benzene, with the CAS Number 444581-50-4, is defined by a benzene ring substituted at the 1 and 2 positions with a bromine atom and an isobutylsulfonyl group, respectively.[1][2] The sulfonyl moiety acts as a potent electron-withdrawing group and a hydrogen bond acceptor, which significantly influences the electronic landscape and intermolecular binding potential of molecules incorporating this scaffold.[1] Concurrently, the bromine atom provides a versatile synthetic handle for elaboration through a variety of cross-coupling reactions.[1]
Molecular Identity
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-2-(2-methylpropylsulfonyl)benzene | [1] |
| CAS Number | 444581-50-4 | [1][2] |
| Molecular Formula | C₁₀H₁₃BrO₂S | [2][3] |
| Molecular Weight | 277.18 g/mol | [2][3] |
| Canonical SMILES | CC(C)CS(=O)(=O)C1=CC=CC=C1Br | [1] |
| InChI Key | KPCSHQVOFNXEHG-UHFFFAOYSA-N | [1] |
2D Molecular Structure Diagram
Caption: 2D Structure of 1-Bromo-2-(isobutylsulfonyl)benzene.
Physicochemical Data
The following table summarizes the predicted physicochemical properties. It is crucial for researchers to note that these are computationally derived values and experimental verification is recommended.
| Property | Predicted Value | Unit |
| Boiling Point | 382.6 ± 34.0 | °C |
| Density | 1.404 ± 0.06 | g/cm³ |
(Data sourced from ChemicalBook[2])
Spectroscopic Characterization: A Predictive Analysis
Definitive experimental spectra for 1-Bromo-2-(isobutylsulfonyl)benzene are not widely published. Therefore, this section provides an expert predictive analysis of its expected spectroscopic signatures. This theoretical framework is indispensable for scientists to verify the compound's identity and purity following synthesis.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for both the aromatic and the isobutyl moieties.
-
Aromatic Region (δ 7.5-8.2 ppm): The four protons on the benzene ring constitute a complex ABCD spin system due to the ortho-disubstitution pattern. They will appear as a series of multiplets in this downfield region. The proton ortho to the strongly electron-withdrawing sulfonyl group is expected to be the most deshielded.
-
Isobutyl Group:
-
-CH₂- (δ ~3.3-3.5 ppm): The methylene protons adjacent to the sulfonyl group will appear as a doublet, coupled to the single methine proton.
-
-CH- (δ ~2.2-2.4 ppm): The methine proton will be a multiplet (likely a nonet), split by the adjacent methylene and two methyl groups.
-
-CH₃ (δ ~1.0-1.2 ppm): The six protons of the two equivalent methyl groups will appear as a doublet, coupled to the methine proton.
-
¹³C NMR Spectroscopy
The molecule possesses 10 unique carbon atoms, which should result in 10 distinct signals in the broadband-decoupled ¹³C NMR spectrum.
-
Aromatic Carbons (δ ~125-140 ppm): Six signals are expected. The carbon bearing the sulfonyl group (C-SO₂) will be significantly downfield, while the carbon attached to the bromine (C-Br) will be shifted upfield relative to the others.
-
Aliphatic Carbons:
-
-CH₂- (δ ~55-65 ppm): The methylene carbon directly attached to the sulfur atom.
-
-CH- (δ ~25-30 ppm): The methine carbon of the isobutyl group.
-
-CH₃ (δ ~20-25 ppm): A single signal representing the two equivalent methyl carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups through their characteristic vibrational frequencies.
-
S=O Stretching (1320-1350 cm⁻¹ and 1150-1170 cm⁻¹): Two strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group are the most prominent features.
-
C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group will be observed just below 3000 cm⁻¹ (~2870-2960 cm⁻¹).[4]
-
C=C Stretching (Aromatic): Medium to weak absorptions around 1450-1600 cm⁻¹.
-
C-H Bending (Aromatic): Out-of-plane (OOP) bending vibrations in the 750-770 cm⁻¹ region are characteristic of ortho-disubstitution.[5][6]
-
C-Br Stretching: A weak to medium absorption in the fingerprint region, typically around 550-750 cm⁻¹.[4]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will reveal the molecular weight and key fragmentation pathways.
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (a 1:1 ratio) will be observed for the molecular ion at m/z 276 and m/z 278. This "M" and "M+2" pattern is the definitive signature of a molecule containing one bromine atom, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.[7][8]
-
Key Fragmentation Patterns: The most probable fragmentation will involve the loss of the isobutyl group ([M-57]⁺) and the cleavage of the C-S bond. Another expected fragmentation is the loss of sulfur dioxide ([M-64]⁺). The base peak is likely to be the fragment resulting from the loss of the entire isobutylsulfonyl radical.
Synthesis and Reactivity
The regiochemistry of 1-Bromo-2-(isobutylsulfonyl)benzene necessitates a carefully planned synthetic sequence, as direct functionalization of bromobenzene would yield a mixture of isomers.[9] A robust and logical approach involves the initial formation of a thioether, followed by oxidation to the sulfone. This strategy provides excellent control over the final substitution pattern.
Proposed Synthetic Workflow
This protocol is based on established methods for the synthesis of ortho-substituted aryl sulfones.[9] The causality is clear: by starting with a precursor that already has the 1,2-substitution pattern, such as 2-bromothiophenol, we ensure the desired regiochemical outcome. The oxidation step is a reliable transformation that converts the thioether to the metabolically stable and electronically influential sulfone group.
Caption: Proposed two-step synthesis via S-alkylation and oxidation.
Experimental Protocol (Self-Validating System)
Step 1: Synthesis of 1-Bromo-2-(isobutylthio)benzene (Thioetherification)
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromothiophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF, ~5 mL per mmol of thiophenol).
-
Reagent Addition: Under a nitrogen atmosphere, add isobutyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude thioether can be purified by flash column chromatography on silica gel to yield the pure intermediate.
Step 2: Synthesis of 1-Bromo-2-(isobutylsulfonyl)benzene (Oxidation)
-
Reactor Setup: Dissolve the purified 1-bromo-2-(isobutylthio)benzene (1.0 eq) from Step 1 in dichloromethane (DCM, ~10 mL per mmol) in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC for the disappearance of the thioether and the formation of the more polar sulfone product.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, 1 M sodium thiosulfate solution, and brine. Dry over anhydrous Na₂SO₄ and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield pure 1-Bromo-2-(isobutylsulfonyl)benzene.
Key Reactivity Profile
-
Palladium-Catalyzed Cross-Coupling: The C(sp²)-Br bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds. This is the cornerstone of its utility. In Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, the bromine atom serves as an excellent leaving group, allowing for the introduction of a wide array of substituents. This capacity to build molecular complexity is fundamental in drug discovery programs.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing nature of the ortho-sulfonyl group activates the aromatic ring towards nucleophilic attack.[9] This allows for the displacement of the bromide by strong nucleophiles (e.g., alkoxides, thiolates, amines) under relatively mild conditions, providing an alternative pathway to functionalization that is complementary to cross-coupling chemistry.
Applications in Research and Drug Development
The true value of 1-Bromo-2-(isobutylsulfonyl)benzene lies in its role as an intermediate. The aryl sulfone motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[10]
-
Physicochemical Modulation: The sulfonyl group is metabolically robust, resistant to hydrolysis, and can significantly improve the solubility and pharmacokinetic profile of a drug candidate by acting as a strong hydrogen bond acceptor.
-
Bioisosteric Replacement: It can serve as a bioisostere for other functional groups, helping to fine-tune the electronic and steric properties of a lead compound to optimize target binding and selectivity.
-
Scaffold for Library Synthesis: The dual reactivity (cross-coupling at the bromine and potential modification of the isobutyl group) makes it an ideal starting point for the parallel synthesis of compound libraries aimed at screening for biological activity against various therapeutic targets.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, prudent laboratory practice dictates handling it with the care afforded to related, potentially hazardous chemicals.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat.[11][12]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[13] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-2-(isobutylsulfonyl)benzene is more than a mere chemical; it is a strategic tool for the modern synthetic and medicinal chemist. Its well-defined structure, predictable reactivity, and the valuable aryl sulfone motif it carries make it a high-potential building block for creating novel small molecules. The synthetic protocols and predictive characterization data provided in this guide offer a solid foundation for researchers to confidently synthesize, identify, and utilize this compound to its full potential in advancing drug discovery and materials science.
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Key starting materials for synthesizing 1-Bromo-2-(isobutylsulfonyl)benzene.
An In-depth Technical Guide to the Core Starting Materials for the Synthesis of 1-Bromo-2-(isobutylsulfonyl)benzene
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development, detailing the principal synthetic routes and key starting materials for the preparation of 1-bromo-2-(isobutylsulfonyl)benzene. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its synthesis is crucial for efficient and scalable production. We will dissect the synthetic strategy through retrosynthetic analysis, providing field-proven insights into the causality behind experimental choices and ensuring the protocols described are robust and reliable.
The Strategic Blueprint: Retrosynthetic Analysis
A retrosynthetic approach is the cornerstone of elegant and practical synthesis design. For 1-bromo-2-(isobutylsulfonyl)benzene, the most logical disconnections are at the C-S bond of the sulfone and, alternatively, the C-Br bond of the aromatic ring. This analysis logically funnels our strategy toward two primary, field-tested synthetic pathways.
Figure 2: Synthetic workflow starting from 2-Bromothiophenol.
Detailed Experimental Protocol
Part 1: Synthesis of 1-Bromo-2-(isobutylthio)benzene via S-Alkylation
-
To a stirred solution of 2-bromothiophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.) at room temperature. The use of a polar aprotic solvent like DMF ensures solubility of the reactants and facilitates the reaction.
-
Stir the resulting suspension for 30 minutes. This step generates the potassium 2-bromothiophenolate salt in situ, a potent nucleophile.
-
Add isobutyl bromide (1.1 eq.) dropwise to the mixture. [1]An exothermic reaction may be observed.
-
Heat the reaction mixture to 50-60 °C and monitor by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude sulfide, which is often pure enough for the next step.
Part 2: Oxidation to 1-Bromo-2-(isobutylsulfonyl)benzene
-
Dissolve the crude 1-bromo-2-(isobutylthio)benzene (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the oxidation.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. The use of a slight excess of m-CPBA drives the reaction to the sulfone, bypassing the sulfoxide intermediate. [2][3]4. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS for the complete disappearance of the starting sulfide and the intermediate sulfoxide.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.
-
Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude solid by recrystallization from ethanol or isopropanol, or by column chromatography on silica gel, to afford the final product as a white solid.
Pathway 2: Synthesis from 1,2-Dibromobenzene (The Economic Approach)
For large-scale synthesis where cost is a primary driver, 1,2-dibromobenzene is a more economical starting material. This route relies on a nucleophilic aromatic substitution (SₙAr) reaction with an isobutylthiolate source. [4]While viable, this pathway often requires more forcing conditions than the S-alkylation route.
Experimental Workflow
Figure 3: Synthetic workflow starting from 1,2-Dibromobenzene.
Detailed Experimental Protocol
Part 1: Synthesis of 1-Bromo-2-(isobutylthio)benzene via SₙAr
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen), add isobutylthiol (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating the complete formation of sodium isobutylthiolate.
-
Add 1,2-dibromobenzene (1.0 eq.) to the thiolate solution.
-
Heat the reaction mixture to 100-120 °C. The reaction is typically sluggish and requires elevated temperatures to proceed at a reasonable rate. [4]Monitor progress carefully by GC-MS.
-
After consumption of the starting material, cool the mixture to room temperature and cautiously quench by pouring it into ice-water.
-
Extract the product with diethyl ether or ethyl acetate. The workup is analogous to that described in Pathway 1, Part 1.
Part 2: Oxidation to 1-Bromo-2-(isobutylsulfonyl)benzene
The crude sulfide obtained from the SₙAr reaction is oxidized to the target sulfone using the exact same procedure outlined in Pathway 1, Part 2.
Summary and Comparison of Starting Materials
| Parameter | Route 1: 2-Bromothiophenol | Route 2: 1,2-Dibromobenzene |
| Key Starting Materials | 2-Bromothiophenol, Isobutyl Bromide | 1,2-Dibromobenzene, Isobutylthiol, NaH |
| Key Transformations | S-Alkylation (Sₙ2), Oxidation | Nucleophilic Aromatic Substitution (SₙAr), Oxidation |
| Reaction Conditions | Mild (Room temp to 60 °C) | Harsher (Elevated temperatures, >100 °C) |
| Primary Advantage | High efficiency, directness, milder conditions | Lower starting material cost, high availability |
| Primary Disadvantage | Higher cost and lower availability of 2-bromothiophenol | Forcing reaction conditions, potential for side products |
Conclusion
The synthesis of 1-bromo-2-(isobutylsulfonyl)benzene is most reliably achieved via a two-step sequence involving the formation of an intermediate sulfide followed by its oxidation. For laboratory-scale synthesis focused on efficiency and simplicity, 2-bromothiophenol is the unequivocally superior starting material, offering a direct and high-yielding pathway under mild conditions. For process chemistry and large-scale manufacturing where economic factors are paramount, the more challenging route from the inexpensive and readily available 1,2-dibromobenzene becomes a compelling alternative, provided the harsher reaction conditions can be safely and effectively managed. This guide equips the research and development scientist with the critical information needed to select the most appropriate starting materials and synthetic strategy based on their specific project goals.
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Methodological & Application
Synthesis of 1-Bromo-2-(isobutylsulfonyl)benzene: A Detailed Experimental Protocol
Introduction
1-Bromo-2-(isobutylsulfonyl)benzene is a valuable chemical intermediate in the fields of medicinal chemistry and materials science. The presence of the bromo- and isobutylsulfonyl- moieties on the benzene ring offers versatile handles for further chemical modifications, making it a key building block in the synthesis of complex organic molecules. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-Bromo-2-(isobutylsulfonyl)benzene, designed for researchers, scientists, and professionals in drug development. The protocol is based on a two-step synthetic sequence involving the S-alkylation of 2-bromothiophenol followed by the oxidation of the resulting thioether. This guide emphasizes not only the procedural details but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.
Reaction Scheme
The synthesis of 1-Bromo-2-(isobutylsulfonyl)benzene is accomplished through a two-step process as illustrated below:
Caption: Overall synthetic route for 1-Bromo-2-(isobutylsulfonyl)benzene.
Materials and Apparatus
Reagents and Chemicals
| Reagent/Chemical | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Bromothiophenol | C₆H₅BrS | 189.07 | ≥97% | Sigma-Aldrich |
| Isobutyl bromide | C₄H₉Br | 137.02 | ≥98% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, 99.8% | Acros Organics |
| Hydrogen peroxide (30% w/w in H₂O) | H₂O₂ | 34.01 | 30% | VWR Chemicals |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | J.T. Baker |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | EMD Millipore |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | Lab Prepared |
| Saturated sodium sulfite solution | Na₂SO₃ | 126.04 | - | Lab Prepared |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | Lab Prepared |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ≥97% | Alfa Aesar |
| Deuterated chloroform (CDCl₃) | CDCl₃ | 120.38 | 99.8 atom % D | Cambridge Isotope Laboratories |
Apparatus
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Dropping funnel
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels
-
Filter paper
-
pH paper
-
Standard laboratory glassware and personal protective equipment (safety goggles, lab coat, gloves)
Experimental Protocol
Step 1: Synthesis of 1-Bromo-2-(isobutylthio)benzene
This step involves the nucleophilic substitution of the bromide in isobutyl bromide by the thiolate anion generated from 2-bromothiophenol. The use of a polar aprotic solvent like DMF facilitates this Sₙ2 reaction.
Caption: Workflow for the synthesis of 1-Bromo-2-(isobutylthio)benzene.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromothiophenol (5.0 g, 26.4 mmol) and anhydrous N,N-dimethylformamide (DMF, 40 mL).
-
To this solution, add anhydrous potassium carbonate (5.5 g, 39.8 mmol) in one portion. The suspension will be stirred vigorously.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Add isobutyl bromide (4.0 g, 29.2 mmol) dropwise to the reaction mixture using a dropping funnel over a period of 15 minutes.
-
After the addition is complete, heat the reaction mixture to 60-70 °C using a heating mantle.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 200 mL of cold water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-bromo-2-(isobutylthio)benzene as an oil.
-
The crude product is often of sufficient purity for the next step. If further purification is required, it can be achieved by column chromatography on silica gel using hexane as the eluent.
Step 2: Synthesis of 1-Bromo-2-(isobutylsulfonyl)benzene
This step involves the oxidation of the sulfide to a sulfone. Hydrogen peroxide in the presence of glacial acetic acid is an effective and environmentally benign oxidizing system for this transformation.[1][2] The acetic acid acts as a catalyst and solvent, facilitating the oxidation process.
Caption: Workflow for the synthesis of 1-Bromo-2-(isobutylsulfonyl)benzene.
Procedure:
-
In a 250 mL round-bottom flask, dissolve the crude 1-bromo-2-(isobutylthio)benzene (assuming quantitative yield from the previous step, ~26.4 mmol) in glacial acetic acid (50 mL).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add 30% hydrogen peroxide (6.0 mL, ~58.8 mmol, 2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition should take approximately 20-30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours.
-
Monitor the reaction by TLC (hexane/ethyl acetate, 7:3) until the starting sulfide spot has disappeared.
-
Upon completion, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and water.
-
Quench the excess hydrogen peroxide by the slow addition of a saturated sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash carefully with a saturated sodium bicarbonate solution (to neutralize the acetic acid) until the aqueous layer is basic (check with pH paper), followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to afford pure 1-Bromo-2-(isobutylsulfonyl)benzene as a white crystalline solid.
Results and Discussion
The two-step synthesis of 1-Bromo-2-(isobutylsulfonyl)benzene is expected to proceed with good overall yield. The S-alkylation of 2-bromothiophenol is a robust reaction, and the subsequent oxidation with hydrogen peroxide is an efficient method for the formation of the sulfone.
Expected Yield:
-
Step 1: The S-alkylation reaction typically proceeds with high yields, often in the range of 85-95%.
-
Step 2: The oxidation of the sulfide to the sulfone is also generally high-yielding, typically 80-90%.
-
Overall Yield: An overall yield of 68-85% can be expected for the two-step sequence.
Characterization of 1-Bromo-2-(isobutylsulfonyl)benzene:
The structure and purity of the final product should be confirmed by spectroscopic methods and physical constant determination.
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Aromatic protons (multiplets, ~7.4-8.2 ppm, 4H), -SO₂-CH₂ - (doublet of doublets, ~3.2-3.4 ppm, 2H), -CH₂-CH (CH₃)₂ (multiplet, ~2.1-2.3 ppm, 1H), -CH(CH₃ )₂ (doublet, ~1.0-1.2 ppm, 6H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic carbons (~120-140 ppm), -C H₂-SO₂- (~60-65 ppm), -C H(CH₃)₂ (~25-30 ppm), -CH(C H₃)₂ (~20-25 ppm). |
| IR (KBr, cm⁻¹) | ~1320-1300 and ~1160-1140 (asymmetric and symmetric SO₂ stretching), ~3100-3000 (aromatic C-H stretching), ~2960-2850 (aliphatic C-H stretching), ~1020 (C-Br stretching). |
Note: The exact chemical shifts and coupling constants in the NMR spectra and the precise wavenumbers in the IR spectrum should be determined from the experimentally obtained data.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Bromothiophenol: This compound is toxic and has a strong, unpleasant odor. Handle with care and avoid inhalation and skin contact.
-
Isobutyl bromide: This is a flammable liquid and an irritant. Keep away from ignition sources and avoid contact with skin and eyes.[3]
-
N,N-Dimethylformamide (DMF): DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
-
Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin and eye burns.[2] It can also decompose violently if contaminated with metals or other impurities. Use with caution and store appropriately.
-
Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes.
-
Diethyl Ether: This is a highly flammable liquid with a low boiling point. Use in a well-ventilated area away from any open flames or sparks.
References
- Simpkins, N. S. Sulfones in Organic Synthesis; Pergamon Press: Oxford, 1993.
- Patai, S.; Rappoprt, Z.; Stirling, C. J. M., Eds. The Chemistry of Sulfones and Sulfoxides; Wiley: New York, 1988.
- Kamata, K.; Hirano, T.; Kuzuya, S.; Ishida, T. Oxidation of Sulfides to Sulfones with Hydrogen Peroxide in the Presence of Acetic Acid and Amberlyst 15. Res. Chem. Intermed.2017, 43, 3661–3674.
Sources
Application Note: A Validated RP-HPLC Method for Purity Analysis of 1-Bromo-2-(isobutylsulfonyl)benzene
Abstract
This application note details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential process-related impurities of 1-Bromo-2-(isobutylsulfonyl)benzene. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making stringent quality control essential. The described method is demonstrated to be specific, linear, accurate, precise, and robust, rendering it suitable for routine quality control and stability testing environments. The entire process, from initial analyte assessment to full method validation, is outlined, providing a comprehensive guide for researchers and drug development professionals.
Introduction and Initial Assessment
1-Bromo-2-(isobutylsulfonyl)benzene is an organobromine compound featuring a sulfone functional group. The purity of such intermediates is a critical parameter that can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1]
Physicochemical Properties of the Analyte
Direct experimental data for 1-Bromo-2-(isobutylsulfonyl)benzene is not extensively published. However, a reasoned analysis of its structure allows for the prediction of its chromatographic behavior.
-
Structure: The molecule consists of a brominated benzene ring, which is nonpolar, and an isobutylsulfonyl group (-SO₂-CH₂-CH(CH₃)₂), which introduces significant polarity.
-
Polarity: The combination of a hydrophobic aromatic ring and a polar sulfone group makes the overall molecule moderately polar. This characteristic makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.[2]
-
Solubility: Based on its structure, the compound is expected to be soluble in common organic solvents like acetonitrile, methanol, and dichloromethane, and sparingly soluble in water.[3]
-
UV Absorbance: The presence of the benzene ring provides a strong chromophore, making UV detection a suitable choice. Aromatic compounds typically exhibit significant absorbance in the 200-280 nm range. The presence of substituents like bromine and a sulfonyl group can shift the absorption maxima (λmax).[4]
HPLC Method Development Strategy
A systematic and logical approach is crucial for developing an efficient and robust HPLC method.[5] Our strategy involves a multi-stage process, starting with the selection of initial conditions based on the analyte's properties, followed by systematic optimization to achieve the desired separation.
Initial Chromatographic Conditions: The Rationale
The selection of the initial parameters is grounded in the predicted physicochemical properties of the analyte.
| Parameter | Initial Selection | Rationale |
| Chromatography Mode | Reversed-Phase (RP) | The molecule's moderate polarity is well-suited for retention and separation on a nonpolar stationary phase.[2] |
| Stationary Phase | C18 (Octadecylsilane) | A C18 column is the most common and versatile reversed-phase packing, offering high hydrophobicity and efficiency for a wide range of analytes. A standard dimension (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[6] |
| Mobile Phase | Acetonitrile (ACN) and Water | ACN is a preferred organic modifier due to its low viscosity and UV transparency. Water is the standard aqueous component. This combination provides excellent peak shape and resolution for many compounds.[7] |
| Detection | UV/PDA Detector | The aromatic ring acts as a chromophore. A Photodiode Array (PDA) detector is ideal for initial development to determine the optimal detection wavelength (λmax) and to check for peak purity. Based on similar brominated aromatic structures, a starting wavelength of 254 nm is a logical choice.[4][8] |
| Elution Mode | Gradient | For purity analysis, a gradient elution (where the mobile phase composition changes over time) is superior to an isocratic one. It allows for the elution of impurities with a wide range of polarities and reduces analysis time.[5] |
Systematic Optimization Workflow
Once initial conditions are set, a systematic optimization is performed to achieve the desired chromatographic resolution and sensitivity.
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- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Systems for the Purification of 1-Bromo-2-(isobutylsulfonyl)benzene
Welcome to the technical support center for the purification of 1-Bromo-2-(isobutylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar aryl sulfone compounds.
Introduction to the Purification Challenge
1-Bromo-2-(isobutylsulfonyl)benzene is a valuable intermediate in organic synthesis, characterized by a polar sulfonyl group and a nonpolar bromophenyl moiety. This combination of functionalities can present unique challenges during purification, primarily in selecting an appropriate solvent system that provides adequate solubility for the crude product while allowing for effective separation from impurities. This guide will walk you through troubleshooting common issues and systematically optimizing your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying 1-Bromo-2-(isobutylsulfonyl)benzene?
A1: Common impurities often stem from the synthetic route used. For instance, if prepared via oxidation of the corresponding sulfide, you might encounter unreacted starting material or the corresponding sulfoxide as a partially oxidized byproduct. If synthesized through a coupling reaction, residual starting materials and catalysts could be present.[1] It is crucial to have an analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to assess the impurity profile of your crude material before attempting purification.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common problem, especially with compounds that have both polar and non-polar regions. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. Here are several strategies to address this:
-
Reduce the rate of cooling: Slow cooling is crucial for crystal formation. Try allowing the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator.
-
Use a more dilute solution: A supersaturated solution is necessary for crystallization, but if it's too concentrated, the compound may precipitate too quickly, leading to an oil. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Introduce a seed crystal: If you have a small amount of pure, crystalline material, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.
-
Change the solvent system: The initial solvent may not be ideal. Consider using a binary solvent system where the compound is highly soluble in one solvent (the "solvent") and poorly soluble in the other (the "anti-solvent").[2]
Q3: I am struggling to find a single solvent that is suitable for recrystallization. What are my options?
A3: It is quite common for a single solvent to not meet the ideal criteria for recrystallization (high solubility at high temperatures and low solubility at low temperatures). In such cases, a binary solvent system is often the solution.[3][4] For 1-Bromo-2-(isobutylsulfonyl)benzene, consider pairs such as:
-
Ethanol/Water: The compound is likely soluble in hot ethanol and less soluble in water. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.
-
Hexane/Ethyl Acetate: Hexane can act as an anti-solvent for a solution of the compound in ethyl acetate.[5] This combination is effective for compounds of moderate polarity.
-
Toluene/Heptane: Toluene is a good solvent for many aromatic compounds, and heptane can be used as the anti-solvent.
The key is to find two miscible solvents with different solvating powers for your compound.
Troubleshooting Guide for Purification
Issue 1: Poor Separation During Column Chromatography
Symptom: Your compound co-elutes with impurities, or you observe significant tailing of the product band.
Cause & Explanation: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, incorrect stationary phase, or overloading the column. The polarity of the sulfonyl group can lead to strong interactions with silica gel, causing tailing.
Solutions:
-
Optimize the Eluent System:
-
TLC Analysis is Key: Before running a column, always determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Solvent Polarity: For a compound like 1-Bromo-2-(isobutylsulfonyl)benzene, a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.
-
Gradient Elution: If you have impurities that are very close in polarity to your product, a gradient elution can be highly effective.[6] Start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent. This will help to separate compounds with small differences in polarity.
-
-
Consider an Alternative Stationary Phase:
-
If tailing is a significant issue on silica gel, it may be due to the acidic nature of the silica. Consider using a different stationary phase like alumina (which can be neutral, basic, or acidic) or a reversed-phase silica gel (C18).[6]
-
-
Proper Column Packing and Loading:
-
Ensure your column is packed uniformly to avoid channeling.[7]
-
Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If the solubility is low, you can use the "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel before being added to the column.[8]
-
Issue 2: Product Decomposition on Silica Gel
Symptom: You notice new spots on your TLC plate after spotting your compound and letting the plate sit for a while before developing, or you get a low recovery from your column.
Cause & Explanation: The acidic nature of standard silica gel can sometimes cause decomposition of sensitive compounds.
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent system.[6]
-
Use an Alternative Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina can prevent decomposition.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol will guide you through a systematic approach to finding a suitable solvent or solvent system for the recrystallization of 1-Bromo-2-(isobutylsulfonyl)benzene.
Materials:
-
Crude 1-Bromo-2-(isobutylsulfonyl)benzene
-
A selection of solvents with varying polarities (see table below)
-
Small test tubes or vials
-
Hot plate and/or sand bath
-
Ice bath
Procedure:
-
Solubility Testing:
-
Place a small amount (e.g., 20-30 mg) of your crude product into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required.
-
If the solid does not dissolve in about 3 mL of a particular solvent at room temperature, heat the mixture gently. If it dissolves when hot, it is a potential candidate for single-solvent recrystallization.
-
Cool the solutions that dissolved upon heating in an ice bath to see if crystals form.
-
-
Binary Solvent System Selection:
-
If no single solvent is ideal, select a "solvent" in which your compound is very soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
-
Dissolve your compound in a minimal amount of the hot "solvent".
-
Add the "anti-solvent" dropwise at an elevated temperature until you observe persistent cloudiness.
-
Add a few more drops of the hot "solvent" to redissolve the precipitate and create a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Data Presentation: Solvent Properties
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Heptane | 0.1 | 98 | Good as an anti-solvent. |
| Toluene | 2.4 | 111 | Good for aromatic compounds. |
| Dichloromethane | 3.1 | 40 | Often too volatile for slow crystallization.[9] |
| Ethyl Acetate | 4.4 | 77 | A versatile solvent of medium polarity. |
| Isopropanol | 3.9 | 82 | A common protic solvent. |
| Ethanol | 4.3 | 78 | Good general-purpose solvent for recrystallization.[5] |
| Water | 10.2 | 100 | Can be used as an anti-solvent with polar organic solvents. |
Visualizations
Workflow for Optimizing Recrystallization
Caption: A decision-making workflow for selecting an optimal recrystallization solvent system.
Troubleshooting Logic for Column Chromatography
Caption: A logical flow for troubleshooting common issues in column chromatography.
References
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Guide for crystallization. [Link]
-
n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses Procedure. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry. [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC - NIH. [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Request PDF - ResearchGate. [Link]
-
Column chromatography. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
- Preparation of m-bromoanisole.
-
Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters - ACS Publications. [Link]
-
HPLC problems with very polar molecules. YouTube. [Link]
- Method for purifying a bromine compound.
- Process for producing 1-bromo-4-phenylbutane.
-
1-Bromo-2-propylbenzene | C9H11Br | CID 15748977. PubChem. [Link]
-
1-Bromo-2-(isopentyloxy)benzene | C11H15BrO | CID 28369546. PubChem. [Link]
-
(1-Bromo-2-methylpropyl)benzene | C10H13Br | CID 12705531. PubChem. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Ortho- and Para-Bromo-Substituted Sulfonylbenzenes in Nucleophilic Aromatic Substitution
Introduction
In the landscape of medicinal chemistry and materials science, sulfonylbenzenes are a cornerstone scaffold, valued for their chemical stability and potent electronic influence on aromatic systems. When further functionalized with a halogen, such as bromine, they become versatile intermediates for introducing a wide array of nucleophiles. A critical, yet often nuanced, consideration for any synthetic chemist is the regiochemical placement of this halogen. The decision to use an ortho-bromo versus a para-bromo-substituted sulfonylbenzene can have profound implications for reaction kinetics, yield, and even the feasibility of a desired transformation.
This in-depth guide provides a comparative analysis of the reactivity of these two isomers, focusing primarily on the context of nucleophilic aromatic substitution (SNAr). We will dissect the underlying mechanistic principles, present comparative data, and offer a validated experimental protocol for researchers to quantify these differences in their own laboratories.
Mechanistic Underpinnings: A Tale of Two Effects
The reactivity of bromo-substituted sulfonylbenzenes in SNAr reactions is governed by a delicate interplay of electronic and steric effects. The reaction proceeds via a two-step addition-elimination mechanism, the first and typically rate-determining step of which is the nucleophilic attack on the carbon bearing the bromine atom.[1][2] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex is paramount to the overall reaction rate.
The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group (EWG) and is essential for activating the benzene ring towards nucleophilic attack. It does so through two primary modes: the inductive effect (a through-sigma-bond polarization) and the resonance effect (delocalization of electrons through the pi-system).[3][4] It is the ability of the sulfonyl group to stabilize the negative charge of the Meisenheimer complex via resonance that dictates the positional reactivity. This stabilization is only effective when the EWG is positioned ortho or para to the leaving group (bromine).[5][6] A meta-positioned sulfonyl group cannot delocalize the negative charge and thus provides significantly less activation.
Caption: General workflow of the SNAr addition-elimination mechanism.
The Para Isomer: Unhindered Electronic Stabilization
When the bromine atom is in the para position relative to the sulfonyl group, the scenario is electronically ideal. Upon nucleophilic attack, the resulting negative charge in the Meisenheimer complex is delocalized across the ring and, crucially, onto the electronegative oxygen atoms of the sulfonyl group. This extensive delocalization provides substantial stabilization to the intermediate, thereby lowering the activation energy of the first step and accelerating the reaction.[2][5] Furthermore, the para position is sterically accessible, imposing minimal spatial hindrance to the approaching nucleophile.[7][8]
The Ortho Isomer: A Clash of Sterics and Electronics
The ortho isomer benefits from the same powerful resonance stabilization of the Meisenheimer complex as the para isomer. The negative charge is effectively delocalized onto the sulfonyl group. However, the defining feature of the ortho position is its immediate proximity to the bulky sulfonyl group.[9] This proximity introduces significant steric hindrance, which can impede the approach of the nucleophile to the reaction center.[7][10] This steric clash raises the activation energy of the initial attack, acting as a retarding factor on the reaction rate compared to the para isomer.
In some cases, a phenomenon known as the "ortho effect" can introduce additional complexity. Severe steric crowding can force the sulfonyl group to twist out of the plane of the benzene ring.[11] This disruption of planarity can, in turn, reduce the orbital overlap necessary for effective resonance stabilization, potentially making the ortho isomer even less reactive than electronic factors alone would suggest.
Caption: Resonance stabilization of the Meisenheimer complex for para and ortho isomers.
Comparative Reactivity: Experimental Insights
The theoretical principles consistently predict that for most SNAr reactions, the para-bromo-substituted sulfonylbenzene will exhibit greater reactivity than its ortho counterpart. The unimpeded access for the nucleophile to the para isomer typically outweighs the equivalent electronic stabilization present in the ortho isomer. This difference is most pronounced with bulky nucleophiles, where steric repulsion becomes a dominant factor.[10]
Illustrative Performance Data
The following table summarizes typical (illustrative) results from a competitive SNAr reaction between an equimolar mixture of ortho- and para-bromophenyl methyl sulfone and a common nucleophile like sodium methoxide.
| Parameter | para-bromophenyl methyl sulfone | ortho-bromophenyl methyl sulfone | Rationale |
| Relative Reaction Rate (krel) | ~5-10 | 1 (baseline) | Reduced steric hindrance at the para position allows for a faster rate of nucleophilic attack.[7][12] |
| Typical Product Yield (%) | >85% | <15% | The faster reaction rate of the para isomer leads to its preferential consumption and higher product yield in a competitive setting. |
| Activation Energy (Ea) | Lower | Higher | Steric clash at the ortho position increases the energy of the transition state for nucleophilic addition, resulting in a higher activation barrier.[9][10] |
Note: These values are illustrative and the exact ratio can vary significantly based on the specific sulfonyl substituent, the nucleophile, solvent, and temperature.
Validated Experimental Protocol: Kinetic Comparison by GC-MS
This protocol provides a robust method for quantifying the reactivity difference between the two isomers by monitoring the reaction progress over time.
Objective: To determine the relative rate constants for the reaction of ortho- and para-bromophenyl methyl sulfone with piperidine.
Materials:
-
p-Bromophenyl methyl sulfone
-
o-Bromophenyl methyl sulfone
-
Piperidine (nucleophile)
-
Dodecane (internal standard)
-
Dimethylformamide (DMF, anhydrous)
-
Reaction vials with septa
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Experimental Workflow
Caption: Flowchart for the kinetic analysis of SNAr reactions.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Substrate Stock: Accurately prepare a 0.2 M solution of p-bromophenyl methyl sulfone in anhydrous DMF containing 0.05 M dodecane as an internal standard. Repeat this process in a separate flask for o-bromophenyl methyl sulfone. Causality: The internal standard is crucial for accurate quantification by GC, as it corrects for variations in injection volume.
-
-
Reaction Setup:
-
In two separate, dry 10 mL reaction vials, add 5 mL of the corresponding substrate stock solution (ortho in one, para in the other).
-
Seal the vials with septa and place them in a temperature-controlled heating block set to 80 °C. Allow the solutions to equilibrate for 10 minutes. Causality: Precise temperature control is essential for kinetic studies, as reaction rates are highly temperature-dependent.
-
-
Reaction Initiation:
-
Take an initial (t=0) aliquot of ~50 µL from each vial. Quench immediately as described in Step 5.
-
Using a syringe, add a stoichiometric equivalent of piperidine (e.g., 0.5 mL of a 1.0 M solution in DMF) to each vial. Start a timer immediately.
-
-
Timed Sampling:
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a ~50 µL aliquot from each reaction vial.
-
-
Quenching and Extraction:
-
Immediately inject each aliquot into a labeled autosampler vial containing 1 mL of a 1:1 mixture of water and ethyl acetate. Cap and shake vigorously. Causality: Quenching with water stops the reaction by diluting the reactants and precipitating the organic components into the ethyl acetate layer for analysis.
-
-
GC-MS Analysis:
-
Analyze the organic layer of each quenched sample by GC-MS.
-
Develop a method that provides clear separation of the starting material, the product, and the internal standard.
-
-
Data Analysis:
-
For each time point, determine the concentration of the remaining starting material by comparing its integrated peak area to that of the internal standard.
-
Plot ln([Substrate]/[Substrate]t=0) versus time (in seconds) for each isomer.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs). The relative reactivity is the ratio of k_obs(para) / k_obs(ortho).
-
Conclusion
The positional isomerism of bromo-substituted sulfonylbenzenes is a critical determinant of their reactivity in nucleophilic aromatic substitution. While both ortho and para isomers are activated by the powerful resonance-withdrawing capacity of the sulfonyl group, the steric hindrance imposed by the adjacent sulfonyl group in the ortho isomer significantly retards its reaction rate. Consequently, the para-bromo-substituted sulfonylbenzene is the more reactive isomer in the vast majority of SNAr contexts. This fundamental understanding is crucial for researchers in designing efficient synthetic routes, predicting reaction outcomes, and optimizing conditions in drug discovery and materials development.
References
- Current Time Information. Google. Accessed January 27, 2026.
-
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Accessed January 27, 2026. [Link]
-
Reactivity Indices for ortho/para Monosubstituted Phenols. ResearchGate. Accessed January 27, 2026. [Link]
-
Ortho-Substituted Benzenes Definition. Fiveable. Accessed January 27, 2026. [Link]
-
Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. Accessed January 27, 2026. [Link]
-
Ortho, Meta, Para Practice Problems. Chemistry Steps. Accessed January 27, 2026. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Accessed January 27, 2026. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Accessed January 27, 2026. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Accessed January 27, 2026. [Link]
-
Ortho-para directors I (video). Khan Academy. Accessed January 27, 2026. [Link]
-
Hammett equation. Wikipedia. Accessed January 27, 2026. [Link]
-
Ortho effect. Wikipedia. Accessed January 27, 2026. [Link]
-
Comparison of the reactivity of (a) ortho-, (b) meta- and (c) para-DEB... ResearchGate. Accessed January 27, 2026. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions... PMC - NIH. Accessed January 27, 2026. [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. Accessed January 27, 2026. [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation... University of Washington. Accessed January 27, 2026. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions... ResearchGate. Accessed January 27, 2026. [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Accessed January 27, 2026. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Accessed January 27, 2026. [Link]
-
The Hammett cp relationship. Cambridge University Press. Accessed January 27, 2026. [Link]
-
Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Accessed January 27, 2026. [Link]
-
Nucleophilic Aromatic substitution in 3-Bromoanisole. Chemistry Stack Exchange. Accessed January 27, 2026. [Link]
-
Linear Free-energy Relations: Applying Hammett Constants. YouTube. Accessed January 27, 2026. [Link]
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A Senior Application Scientist's Guide to Differentiating Isomers of Bromo-(isobutylsulfonyl)benzene through Spectral Analysis
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the safety, efficacy, and intellectual property of a potential therapeutic agent. Subtle differences in the spatial arrangement of atoms within a molecule can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth analysis of the spectral data differences between the ortho, meta, and para isomers of bromo-(isobutylsulfonyl)benzene, offering a robust framework for their unambiguous differentiation.
The structural similarity of these isomers presents a significant analytical challenge. Possessing the same molecular formula and weight, they are often indistinguishable by mass spectrometry alone.[1] However, by leveraging the nuanced information provided by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we can confidently elucidate their unique structures. This guide will walk you through the theoretical underpinnings and practical application of these techniques, supported by predicted spectral data and detailed experimental protocols.
The Strategic Importance of Isomer Differentiation
The positioning of the bromine and isobutylsulfonyl groups on the benzene ring dictates the molecule's overall electron distribution, dipole moment, and steric environment. These factors, in turn, influence its reactivity, crystal packing, and, most importantly, its interaction with biological targets. An uncharacterized isomeric mixture can introduce significant variability in experimental results, leading to irreproducible data and potentially compromising a drug development program. Therefore, the ability to resolve and identify these isomers is not merely an academic exercise but a cornerstone of rigorous scientific investigation.
Experimental Workflow: From Synthesis to Spectral Analysis
A logical workflow is essential for the unambiguous characterization of the bromo-(isobutylsulfonyl)benzene isomers. The process begins with the targeted synthesis of each isomer, followed by purification and subsequent spectral analysis.
Figure 1: A generalized workflow for the synthesis and spectral characterization of bromo-(isobutylsulfonyl)benzene isomers.
Synthesis Protocols
The synthesis of each isomer requires a strategic approach based on the directing effects of the substituents. The isobutylsulfonyl group is a meta-director, while the bromine atom is an ortho-, para-director.
1. Synthesis of ortho- and para-bromo-(isobutylsulfonyl)benzene:
This is typically achieved by the bromination of isobutylsulfonylbenzene. The isobutylsulfonyl group, being an ortho-, para-director (with para being the major product due to sterics), will direct the incoming bromine to the desired positions.
-
Step 1: Sulfonylation of Isobutylbenzene: React isobutylbenzene with chlorosulfonic acid to form isobutylbenzenesulfonyl chloride.
-
Step 2: Reaction with a Reducing Agent: The sulfonyl chloride is then reduced to the corresponding thiol, which is subsequently alkylated to yield isobutylsulfonylbenzene.
-
Step 3: Bromination: Isobutylsulfonylbenzene is treated with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). This will produce a mixture of the ortho and para isomers.
-
Step 4: Separation: The isomers are then separated using column chromatography.
2. Synthesis of meta-bromo-(isobutylsulfonyl)benzene:
The synthesis of the meta isomer requires a different strategy due to the directing effects of the substituents.
-
Step 1: Nitration of Bromobenzene: Bromobenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of ortho- and para-nitrobromobenzene.
-
Step 2: Reduction: The nitro group is then reduced to an amino group.
-
Step 3: Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride group.
-
Step 4: Alkylation: The resulting bromobenzenesulfonyl chloride is then reacted with isobutyl magnesium bromide to yield meta-bromo-(isobutylsulfonyl)benzene.
¹H NMR Spectroscopy: A Powerful Tool for Isomer Differentiation
¹H NMR spectroscopy is arguably the most definitive technique for distinguishing between the ortho, meta, and para isomers. The number of signals in the aromatic region, their splitting patterns, and their chemical shifts provide a unique fingerprint for each isomer.
Predicted ¹H NMR Spectral Data
| Isomer | Predicted Aromatic Proton Signals | Key Differentiating Features |
| Ortho | 4 signals (multiplets) | Complex multiplet pattern due to coupling between all four adjacent protons. |
| Meta | 4 signals (singlet, doublet, triplet, doublet) | The proton between the two substituents will appear as a singlet or a finely split triplet. The other protons will show distinct doublet and triplet patterns. |
| Para | 2 signals (doublets) | A characteristic pair of doublets due to the symmetry of the molecule. The protons ortho to the bromine will be one doublet, and the protons ortho to the sulfonyl group will be the other. |
Rationale behind the Predictions:
-
ortho-isomer: All four aromatic protons are in different chemical environments and are coupled to each other, resulting in a complex and often overlapping set of multiplets.
-
meta-isomer: The proton situated between the two substituents has no ortho protons and will thus appear as a singlet or a narrow triplet due to meta-coupling. The remaining three protons will give rise to a doublet, a triplet, and another doublet.
-
para-isomer: Due to the plane of symmetry through the C1-C4 axis, there are only two sets of equivalent aromatic protons. The two protons adjacent to the bromine are chemically equivalent, as are the two protons adjacent to the isobutylsulfonyl group. This results in two distinct doublets, a highly characteristic pattern for para-disubstituted benzenes.[2][3]
Infrared (IR) Spectroscopy: Probing Vibrational Differences
While ¹H NMR provides detailed information about the electronic environment of protons, IR spectroscopy offers insights into the vibrational modes of the molecule. For aromatic compounds, the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly diagnostic for the substitution pattern.[1]
Predicted IR Absorption Bands for Isomer Differentiation
| Isomer | Predicted C-H Out-of-Plane Bending (cm⁻¹) |
| Ortho | 770-735 |
| Meta | 810-750 and 725-680 |
| Para | 860-800 |
Causality of Vibrational Differences:
The positions of the substituents on the benzene ring influence the vibrational coupling of the C-H bonds.
-
ortho-substitution: The four adjacent C-H bonds lead to a strong absorption band in the 770-735 cm⁻¹ region.
-
meta-substitution: The presence of three adjacent C-H bonds and one isolated C-H bond results in two characteristic absorption bands.
-
para-substitution: The two pairs of adjacent C-H bonds give rise to a single, strong absorption band at a higher frequency compared to the ortho and meta isomers.
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
As structural isomers, the ortho, meta, and para forms of bromo-(isobutylsulfonyl)benzene will all exhibit the same molecular ion peak in their mass spectra. However, high-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition and, therefore, the molecular formula.
While the fragmentation patterns of these specific isomers are not extensively documented, some general principles for substituted benzenes can be applied. The molecular ion is expected to be relatively stable due to the aromatic ring. Common fragmentation pathways may involve the loss of the isobutyl group, bromine, or sulfur dioxide. However, distinguishing the isomers based solely on their fragmentation patterns is generally unreliable.
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous identification of the ortho, meta, and para isomers of bromo-(isobutylsulfonyl)benzene necessitates a multi-pronged analytical approach. While mass spectrometry can confirm the molecular weight, it is the combination of ¹H NMR and IR spectroscopy that provides the definitive structural elucidation. The distinct patterns in the aromatic region of the ¹H NMR spectrum and the characteristic C-H bending vibrations in the IR spectrum serve as reliable fingerprints for each isomer.
By understanding the fundamental principles behind these spectroscopic techniques and applying them systematically, researchers can confidently characterize these and other isomeric compounds, ensuring the integrity and reproducibility of their scientific findings.
References
- Bruzual, R. C., & Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 26-31.
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para) [Video]. YouTube. [Link]
- LibreTexts. (2021, August 12). 12.8: IR Spectroscopy. Chemistry LibreTexts.
- LibreTexts. (2021, August 12). 13.7: 1H NMR Spectroscopy and Proton Equivalence. Chemistry LibreTexts.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H. L., & Magill, A. M. (2007). A ¹H NMR worksheet for the prediction of aromatic substitution patterns.
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons, Ltd.
- de Hoffmann, E., & Stroobant, V. (2007).
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 26-31. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
